molecular formula C9H9BrFNO B13424920 Acetamide, N-(p-bromobenzyl)-2-fluoro- CAS No. 24312-44-5

Acetamide, N-(p-bromobenzyl)-2-fluoro-

Cat. No.: B13424920
CAS No.: 24312-44-5
M. Wt: 246.08 g/mol
InChI Key: ZRGCGXABDWGNHA-UHFFFAOYSA-N
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Description

Acetamide, N-(p-bromobenzyl)-2-fluoro- is an organic compound that belongs to the class of acetamides It is characterized by the presence of a p-bromobenzyl group and a fluorine atom attached to the acetamide moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Acetamide, N-(p-bromobenzyl)-2-fluoro- typically involves the reaction of p-bromobenzylamine with 2-fluoroacetyl chloride. The reaction is carried out in the presence of a base such as triethylamine to neutralize the hydrochloric acid formed during the reaction. The reaction mixture is then purified using standard techniques such as recrystallization or column chromatography to obtain the desired product in high purity .

Industrial Production Methods

Industrial production of Acetamide, N-(p-bromobenzyl)-2-fluoro- may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, the implementation of green chemistry principles, such as the use of environmentally benign solvents and catalysts, can make the industrial production more sustainable .

Chemical Reactions Analysis

Types of Reactions

Acetamide, N-(p-bromobenzyl)-2-fluoro- undergoes various types of chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

    Substitution Reactions: Products include azides, nitriles, and other substituted derivatives.

    Oxidation Reactions: Products include aldehydes, ketones, and carboxylic acids.

    Reduction Reactions: Products include primary and secondary amines.

Scientific Research Applications

Acetamide, N-(p-bromobenzyl)-2-fluoro- has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: It is investigated for its potential use as a pharmaceutical intermediate in the development of new drugs.

    Industry: The compound is used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of Acetamide, N-(p-bromobenzyl)-2-fluoro- involves its interaction with specific molecular targets and pathways. The p-bromobenzyl group can interact with various enzymes and receptors, modulating their activity. The fluorine atom can enhance the compound’s binding affinity and stability, leading to more potent biological effects. The exact molecular targets and pathways depend on the specific application and context of use .

Comparison with Similar Compounds

Similar Compounds

  • Acetamide, N-(p-chlorobenzyl)-2-fluoro-
  • Acetamide, N-(p-iodobenzyl)-2-fluoro-
  • Acetamide, N-(p-methylbenzyl)-2-fluoro-

Uniqueness

Acetamide, N-(p-bromobenzyl)-2-fluoro- is unique due to the presence of the bromine atom, which imparts distinct chemical reactivity and biological activity compared to its analogs. The fluorine atom further enhances its properties by increasing its lipophilicity and metabolic stability .

Properties

CAS No.

24312-44-5

Molecular Formula

C9H9BrFNO

Molecular Weight

246.08 g/mol

IUPAC Name

N-[(4-bromophenyl)methyl]-2-fluoroacetamide

InChI

InChI=1S/C9H9BrFNO/c10-8-3-1-7(2-4-8)6-12-9(13)5-11/h1-4H,5-6H2,(H,12,13)

InChI Key

ZRGCGXABDWGNHA-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=CC=C1CNC(=O)CF)Br

Origin of Product

United States

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